REACTION_CXSMILES
|
[NH3:1].[B:2]([O-:5])([O-:4])[O-:3].[Na+:6].[Na+].[Na+]>>[Na+:6].[NH4+:1].[B:2]([O-:5])([O-:4])[O-:3].[Na+:6].[Na+:6].[Na+:6] |f:1.2.3.4,5.6,7.8.9.10|
|
Name
|
borax
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
sodium borate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
sodium borate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
while agitating
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is reacted for about 4 hours at ambient temperature
|
Duration
|
4 h
|
Name
|
ammonium sodium salt
|
Type
|
product
|
Smiles
|
[Na+].[NH4+]
|
Name
|
oxyacid
|
Type
|
product
|
Smiles
|
|
Name
|
sodium borate
|
Type
|
product
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |